Cas no 2625-31-2 ((nitromethyl)cyclopentane)
(nitromethyl)cyclopentane Chemical and Physical Properties
Names and Identifiers
-
- (nitromethyl)cyclopentane
- 1,1-Nitromethylcyclopentan
- EN300-1815629
- 2625-31-2
- SCHEMBL9452653
-
- Inchi: 1S/C6H11NO2/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2
- InChI Key: CXZVGALTVBHTKR-UHFFFAOYSA-N
- SMILES: [O-][N+](CC1CCCC1)=O
Computed Properties
- Exact Mass: 129.078978594g/mol
- Monoisotopic Mass: 129.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 102
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 45.8Ų
(nitromethyl)cyclopentane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1815629-1g |
(nitromethyl)cyclopentane |
2625-31-2 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1815629-5g |
(nitromethyl)cyclopentane |
2625-31-2 | 5g |
$2858.0 | 2023-09-19 | ||
| Enamine | EN300-1815629-10g |
(nitromethyl)cyclopentane |
2625-31-2 | 10g |
$4236.0 | 2023-09-19 | ||
| Enamine | EN300-1815629-0.05g |
(nitromethyl)cyclopentane |
2625-31-2 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1815629-0.1g |
(nitromethyl)cyclopentane |
2625-31-2 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1815629-0.25g |
(nitromethyl)cyclopentane |
2625-31-2 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1815629-0.5g |
(nitromethyl)cyclopentane |
2625-31-2 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1815629-1.0g |
(nitromethyl)cyclopentane |
2625-31-2 | 1g |
$986.0 | 2023-06-01 | ||
| Enamine | EN300-1815629-2.5g |
(nitromethyl)cyclopentane |
2625-31-2 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1815629-5.0g |
(nitromethyl)cyclopentane |
2625-31-2 | 5g |
$2858.0 | 2023-06-01 |
(nitromethyl)cyclopentane Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on (nitromethyl)cyclopentane
Introduction to (Nitromethyl)cyclopentane (CAS No. 2625-31-2)
(Nitromethylcyclopentane) is a chemical compound with the CAS registry number 2625-31-2. This compound is a derivative of cyclopentane, a five-membered cyclic alkane, with a nitromethyl group (-CH₂NO₂) attached to one of the carbon atoms in the ring. The structure of (nitromethylcyclopentane) makes it an interesting subject for both theoretical and experimental studies in organic chemistry, particularly due to its unique electronic properties and potential applications in various fields.
Recent advancements in computational chemistry have allowed researchers to delve deeper into the electronic structure of (nitromethylcyclopentane). Studies using density functional theory (DFT) have revealed that the nitromethyl group introduces significant electron-withdrawing effects, which can influence the reactivity of the molecule in various chemical reactions. This insight has been particularly valuable in understanding the compound's behavior in catalytic processes and its potential as a precursor in organic synthesis.
The synthesis of (nitromethylcyclopentane) typically involves the reaction of cyclopentyl magnesium bromide with nitromethane, followed by hydrolysis to yield the final product. This method has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production. The compound is stable under normal conditions but can undergo decomposition under high temperatures or in the presence of strong acids or bases.
One of the most promising applications of (nitromethylcyclopentane) lies in its use as an intermediate in the synthesis of more complex organic molecules. For instance, it has been employed as a building block in the construction of heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals. Recent research has also explored its potential as a precursor for synthesizing advanced materials, such as polymers with tailored electronic properties.
In terms of physical properties, (nitromethylcyclopentane) is a colorless liquid with a boiling point of approximately 100°C at standard pressure. Its density is slightly higher than that of water, making it suitable for certain solvent applications where specific density requirements are necessary. The compound is also known for its moderate solubility in common organic solvents like dichloromethane and ethyl acetate, which enhances its utility in solution-based reactions.
From an environmental perspective, (nitromethylcyclopentane) has been studied for its biodegradability and toxicity profiles. Recent eco-toxicological studies indicate that while the compound exhibits low acute toxicity to aquatic organisms, long-term exposure may have cumulative effects on certain species. These findings underscore the importance of proper handling and disposal practices when working with this compound.
Looking ahead, ongoing research into (nitromethylcyclopentane) is focused on expanding its application scope while ensuring sustainability and safety. Collaborative efforts between academic institutions and industry partners are paving the way for innovative uses of this compound in fields ranging from materials science to green chemistry.
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